molecular formula C21H17FN4O B2874876 2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide CAS No. 1445758-47-3

2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B2874876
CAS No.: 1445758-47-3
M. Wt: 360.392
InChI Key: KAQUZSLCLCOCEN-UHFFFAOYSA-N
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Description

2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H17FN4O and its molecular weight is 360.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including compounds related to the mentioned chemical structure, are known for their wide range of biological activities. These compounds are synthesized through condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. Microwave irradiation has also been utilized to achieve potential yields under simple reaction conditions. These methodologies provide valuable strategies for designing more active biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Biological Activities : Compounds with pyrazole moieties have been extensively studied for their anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors highlights the significance of these heterocycles in medicinal chemistry, showcasing their potential in the design of new therapeutic agents with varied biological activities (Dar & Shamsuzzaman, 2015).

Applications in Research

Chemical Inhibitors of Cytochrome P450 Isoforms : Research on the selectivity of chemical inhibitors against various cytochrome P450 isoforms has implications for understanding drug-drug interactions and the metabolic pathways of different compounds, including those related to the mentioned chemical structure. This knowledge is crucial for predicting potential interactions and optimizing therapeutic strategies (Khojasteh et al., 2011).

Antimicrobial Compounds from Cyanobacteria : Studies on cyanobacterial compounds have shown antimicrobial activities against multidrug-resistant pathogens, indicating a potential source for developing new antimicrobials. This research area could provide insights into the application of related chemical structures in combating resistant bacterial and fungal infections (Swain et al., 2017).

Amyloid Imaging in Alzheimer's Disease : The development of amyloid imaging ligands, such as those related to the mentioned compound, offers a breakthrough in understanding the pathophysiological mechanisms and early detection of Alzheimer's disease. This area of research underscores the potential diagnostic applications of related compounds in neurodegenerative diseases (Nordberg, 2007).

Properties

IUPAC Name

2-cyano-3-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O/c22-19-9-5-4-8-18(19)20-17(14-25-26-20)12-16(13-23)21(27)24-11-10-15-6-2-1-3-7-15/h1-9,12,14H,10-11H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQUZSLCLCOCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=C(NN=C2)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.